REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1[CH3:12])[O:8][CH2:7][CH2:6][C:5]2=[O:13].C1C(=O)N([Br:21])C(=O)C1.CC(N=NC(C#N)(C)C)(C#N)C>C(Cl)(Cl)(Cl)Cl>[Br:21][CH2:12][C:11]1[CH:10]=[C:9]2[C:4]([C:5](=[O:13])[CH2:6][CH2:7][O:8]2)=[CH:3][C:2]=1[Cl:1]
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Name
|
|
Quantity
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20 g
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Type
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reactant
|
Smiles
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ClC=1C=C2C(CCOC2=CC1C)=O
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Name
|
|
Quantity
|
19.9 g
|
Type
|
reactant
|
Smiles
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C1CC(=O)N(C1=O)Br
|
Name
|
|
Quantity
|
4.17 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C#N)N=NC(C)(C)C#N
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Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
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C(Cl)(Cl)(Cl)Cl
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
was heated
|
Type
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TEMPERATURE
|
Details
|
at reflux in 24 h
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Duration
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24 h
|
Type
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TEMPERATURE
|
Details
|
The mixture was cooled
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Type
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FILTRATION
|
Details
|
filtered the solid
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Type
|
CONCENTRATION
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Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
used in the next step without purification
|
Name
|
|
Type
|
|
Smiles
|
BrCC1=C(C=C2C(CCOC2=C1)=O)Cl
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |